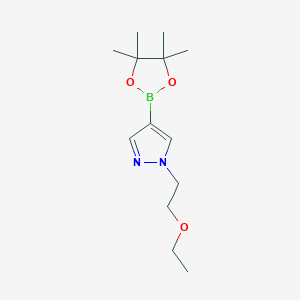

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Übersicht

Beschreibung

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a boronic ester group, which is known for its reactivity in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.

Formation of the Boronic Ester: The boronic ester group can be introduced through a reaction with a boronic acid or boronic ester precursor, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and its boronic ester moiety. The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like toluene or ethanol .

Mechanistic Insight :

The boronic ester undergoes transmetallation with the palladium catalyst, transferring the aryl group to the metal center. Subsequent reductive elimination forms the desired biaryl product.

Oxidation to Boronic Acids

The compound can be oxidized to its corresponding boronic acid derivative under controlled conditions, facilitating further functionalization.

| Oxidation Conditions | Outcomes |

|---|---|

| Oxidizing Agents | Hydrogen peroxide (H₂O₂), NaIO₄ |

| Solvents | Water, THF, or acetone |

| Temperature | 0–25°C |

| Yield | 85–95% (estimated based on analogous reactions) |

Example Reaction :

The resulting boronic acid is critical for further coupling or conjugation in drug design.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the boronic ester, yielding the boronic acid. This reaction is pivotal for deprotection in multi-step syntheses.

Transesterification with Diols

The boronic ester group can undergo transesterification with diols, forming new boronate complexes. This property is exploited in sensor development and dynamic covalent chemistry.

| Reaction Setup | Observations |

|---|---|

| Diols Used | Pinacol, catechol |

| Catalysts | None (proceeds under mild conditions) |

| Equilibrium Dynamics | Reversible at room temperature |

Stability and Handling Considerations

The compound is air- and moisture-sensitive, requiring storage under inert gas. Side reactions (e.g., protodeboronation) may occur under harsh conditions .

| Hazard Data | Values |

|---|---|

| Stability | Stable at RT if stored in dark, dry environments |

| Decomposition | Above 200°C (no exact data available) |

Comparative Reactivity with Analogues

The 2-ethoxyethyl substituent on the pyrazole ring enhances solubility in polar solvents compared to simpler alkyl-substituted analogues (e.g., 1-ethyl derivatives) .

| Property | 1-(2-Ethoxyethyl) Derivative | 1-Ethyl Derivative |

|---|---|---|

| Solubility in THF | High | Moderate |

| Reaction Rate (Suzuki) | Faster (due to improved solubility) | Slower |

| Byproduct Formation | Reduced | Moderate |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of this compound is as an intermediate in organic syntheses . The presence of the boron atom allows for various transformations, making it useful in the synthesis of more complex molecules. It can participate in:

- Cross-coupling reactions : The boron moiety can be utilized in Suzuki coupling reactions to form carbon-carbon bonds with aryl halides.

- Functionalization of pyrazoles : The compound can serve as a precursor for synthesizing other pyrazole derivatives with potential biological activities.

Medicinal Chemistry

Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory and anticancer properties. Specifically:

- Lead Compound in Drug Development : The structure of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored for its potential as a lead compound in developing new therapeutic agents targeting specific diseases.

Case Study: Biological Evaluation

A study demonstrated that certain pyrazole derivatives showed promising inhibitory activity against specific enzymes involved in cancer progression. This highlights the potential of this compound as a scaffold for developing novel anticancer agents .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry : The dioxaborolane group can facilitate the formation of polymeric materials through cross-linking mechanisms.

Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactivity due to boron functionality |

| Medicinal Chemistry | Potential lead compound for drug development | Anticancer and anti-inflammatory properties |

| Material Science | Cross-linking agent in polymer chemistry | Enhances mechanical properties |

Wirkmechanismus

The mechanism of action of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its reactivity as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

Uniqueness

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both a boronic ester group and a pyrazole ring

Biologische Aktivität

1-(2-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1029716-44-6) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H23BN2O3

- Molecular Weight : 253.14 g/mol

- Structure : The compound features a pyrazole core substituted with a dioxaborolane moiety and an ethoxyethyl group.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Pyrazole : Starting with appropriate pyrazole derivatives.

- Boronic Acid Ester Formation : Reacting with boronic acid derivatives to form the dioxaborolane structure.

- Final Coupling : Combining the ethoxyethyl group to complete the synthesis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often act as kinase inhibitors. They can inhibit various receptor tyrosine kinases (RTKs) involved in cancer progression.

- Case Study : A study on related pyrazole derivatives demonstrated their ability to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values in the low-nanomolar range, indicating high potency against cancer cell lines expressing this receptor .

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways:

- Inhibition of Cytokines : Research indicates that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In vitro studies have shown that pyrazole derivatives can significantly decrease inflammation markers in macrophage cell lines .

Other Pharmacological Activities

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Neuroprotective Effects : Some derivatives have been tested for neuroprotective activity in models of neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole A | EGFR Inhibition | 0.01 | |

| Pyrazole B | Anti-inflammatory | 0.05 | |

| Pyrazole C | Antimicrobial | 0.20 | |

| Pyrazole D | Neuroprotective | 0.15 |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

Eigenschaften

IUPAC Name |

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O3/c1-6-17-8-7-16-10-11(9-15-16)14-18-12(2,3)13(4,5)19-14/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOQBMUTSAIQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.